Lipophilicity Tuning: 33% Higher logP vs. 3-Fluoro Analog
The 3-bromo substitution imparts significantly higher lipophilicity compared to the 3-fluoro analog. 3-((3-Bromobenzyl)oxy)azetidine has a vendor-reported logP of 2.14 . In contrast, the 3-fluorobenzyl analog has a computed ACD/LogP of 1.54 . This ~39% difference in logP values translates to a marked difference in predicted membrane permeability and solubility, which are critical parameters in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.14 (Fluorochem reported value) |
| Comparator Or Baseline | 3-((3-Fluorobenzyl)oxy)azetidine: ACD/LogP = 1.54 (ChemSpider computed value) |
| Quantified Difference | Target compound is 0.60 logP units higher, representing a ~39% relative increase in lipophilicity. |
| Conditions | Vendor-reported vs. computed logP values; experimental conditions not specified. |
Why This Matters
A difference of 0.6 logP units can substantially alter a compound's membrane permeability and solubility profile, directly impacting its suitability for cell-based assays or in vivo studies.
